molecular formula C7H4BrClO2 B1265750 2-Bromo-5-chlorobenzoic acid CAS No. 21739-93-5

2-Bromo-5-chlorobenzoic acid

Cat. No. B1265750
CAS RN: 21739-93-5
M. Wt: 235.46 g/mol
InChI Key: RBCPJQQJBAQSOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-chlorobenzoic acid involves various chemical processes. An example is the preparation of key intermediates like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, used in the manufacturing of SGLT2 inhibitors. This process uses dimethyl terephthalate as a starting material and includes steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization (Zhang et al., 2022).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds, such as 4-bromo-2,6-dichlorobenzonitrile, reveal features like short distances between atoms indicating interactions between Lewis bases and acids (Britton, 1997). Such insights are crucial for understanding the chemical behavior of 2-Bromo-5-chlorobenzoic acid.

Chemical Reactions and Properties

2-Bromo-5-chlorobenzoic acid undergoes various chemical reactions, highlighting its reactivity. For example, in a study on ortho-metalation, 3-chloro/bromobenzoic acids reacted with hindered lithium dialkylamides at -50°C, producing lithium 3-chloro/bromo-2-lithiobenzoates (Gohier & Mortier, 2003). Such reactions are significant for synthetic chemistry applications.

Physical Properties Analysis

The physical properties of 2-Bromo-5-chlorobenzoic acid, like its derivatives, can be analyzed using techniques like FT-IR, FT-Raman, and UV spectra. A study on 2-amino-5-bromobenzoic acid used these techniques along with density functional theory (DFT) for molecular conformation and vibrational analysis (Karabacak & Cinar, 2012). These methods provide a comprehensive understanding of the physical aspects of the compound.

Scientific Research Applications

Synthesis of Antidiabetic Drugs

2-Bromo-5-chlorobenzoic acid is utilized in the synthesis of dapagliflozin, an antidiabetic drug. This process involves chlorination, Friedel-Crafts acylation, and reduction, followed by several other steps leading to the formation of dapagliflozin with an overall yield of about 40% (Jie Yafei, 2011).

Chemical Reaction Studies

The compound is studied in the context of ortho-metalation reactions. Treatment of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides leads to the formation of lithium 3-chloro/bromo-2-lithiobenzoates. These are used to synthesize a variety of 2-substituted-3-chloro/bromobenzoic acids (Frédéric Gohier & J. Mortier, 2003).

Crystallography and Molecular Structure

2-Bromo-5-chlorobenzoic acid has been studied for its crystallographic properties. The research explores how halogen bonds influence the packing preferences in solid solutions, demonstrating significant changes in the packing features of two different crystalline forms (Titas Pramanik, M. Pavan, & T. N. Guru Row, 2017).

Anticancer Research

A new heterocyclic compound derived from 5-bromo-2-chlorobenzoic acid has been synthesized and evaluated for its anticancer activity against human lung adenocarcinoma cells. This compound shows promising results in inhibiting cancer cell viability, indicating its potential in cancer treatment (E H Shi et al., 2020).

Preparation of Other Chemical Compounds

2-Bromo-5-chlorobenzoic acid is also used in the synthesis of various other chemical compounds. For instance, it's used in the improved preparation of C-aryl glucoside SGLT2 inhibitors, showcasing its versatility in pharmaceutical synthesis (Yonghai Liu, Da-li Li, & Luyao Lu, 2008).

Safety And Hazards

2-Bromo-5-chlorobenzoic acid is classified as Acute Tox. 3 Oral - Aquatic Acute 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing locked up .

properties

IUPAC Name

2-bromo-5-chlorobenzoic acid
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InChI

InChI=1S/C7H4BrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCPJQQJBAQSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176133
Record name 2-Bromo-5-chlorobenzoic acid
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Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromo-5-chlorobenzoic acid

CAS RN

21739-93-5
Record name 2-Bromo-5-chlorobenzoic acid
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Record name 2-Bromo-5-chlorobenzoic acid
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Record name 2-Bromo-5-chlorobenzoic acid
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Record name 2-Bromo-5-chlorobenzoic acid
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Record name 2-Bromo-5-chlorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
R Mancuso, CS Pomelli, F Malafronte, A Maner… - academia.edu
… -2-iodobenzoate were prepared by Fischer esterification, according to the following procedure: To a stirred solution of the 2halobenzoic acid [10.0 mmol; 2-bromo-5-chlorobenzoic acid (…
Number of citations: 0 www.academia.edu
F Mongin, M Schlosser - Tetrahedron letters, 1997 - Elsevier
… 2-Bromo-5-chlorobenzoic acid (5) " again from 1-bromo-4-chlorobenzene but employing LIDA rather than LITMP as the base; isolated by sublimation of the residue left behind upon …
Number of citations: 49 www.sciencedirect.com
X Liu, H Fu, Y Jiang, Y Zhao - Angewandte Chemie, 2009 - Wiley Online Library
… The reaction of 2-bromo-5-chlorobenzoic acid (1 c) with amidines took place at the CBr bond ortho to the carboxyl group and not at the CCl bond, again demonstrating an the …
Number of citations: 319 onlinelibrary.wiley.com
MY Ye, RH Schuler - Research on chemical intermediates, 1991 - Springer
Reaction of hydrated electrons with aromatics substituted with both bromine and chlorine results in the production of significant yields of chloride ion and the complementary bromine …
Number of citations: 3 link.springer.com
W He, H Zhao, R Yao, M Cai - RSC Advances, 2014 - pubs.rsc.org
… The N-arylation of 2-bromo-5-chlorobenzoic acid 1c with amidines occurred selectively at the C–Br bond ortho to the carboxyl group, indicating that there is an ortho-substituent effect in …
Number of citations: 23 pubs.rsc.org
M Shailaja, M Anitha, A Manjula, BV Rao - 2010 - nopr.niscpr.res.in
A new and previously unreported molecular framework of 1,3,4-oxadiazoles incorporating halo pyridines has been synthesised. The derivatives are synthesised starting from substituted …
Number of citations: 34 nopr.niscpr.res.in
X Huang, H Yang, H Fu, R Qiao, Y Zhao - Synthesis, 2009 - thieme-connect.com
… In addition, N-arylation for 2-bromo-5-chlorobenzoic acid selectively occurred at the ortho-site C-Br … 2-Bromo-5-chlorobenzoic acid (entries 11-14) provided higher yields than the other 2-…
Number of citations: 33 www.thieme-connect.com
E Dubost, S Stiebing, T Ferrary, T Cailly, F Fabis… - Tetrahedron, 2014 - Elsevier
… In round bottom flask were introduced at 0 C, 2-bromo-5-chlorobenzoic acid (1.00 g, 4.24 mmol), 30 mL of CH 2 Cl 2 , DMF (1 drop) and oxalyl chloride (0.74 mL, 8.48 mmol). The …
Number of citations: 11 www.sciencedirect.com
JPD van Veldhoven, G Campostrini… - European Journal of …, 2021 - Elsevier
… A Friedel-Crafts acylation of ethyl 2-phenoxyacetate (1) and 2-bromo-5-chlorobenzoyl chloride (2), obtained by refluxing 2-bromo-5-chlorobenzoic acid in thionyl chloride, resulted in …
Number of citations: 7 www.sciencedirect.com
DL Fishel - 1959 - search.proquest.com
Preparation and Purificati on of Dibasic Aoids...... Synthesis of 2-bromo-5-nitroterephthalio acid, Method I. Symthesis of 2-bromo-5-nitroterephthalic acid, Method II. Synthesis of 2-chloro-…
Number of citations: 3 search.proquest.com

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